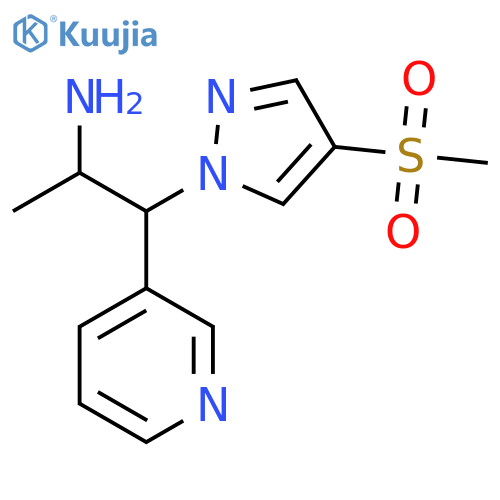Cas no 2138388-97-1 (1-(4-methanesulfonyl-1H-pyrazol-1-yl)-1-(pyridin-3-yl)propan-2-amine)

2138388-97-1 structure
商品名:1-(4-methanesulfonyl-1H-pyrazol-1-yl)-1-(pyridin-3-yl)propan-2-amine
1-(4-methanesulfonyl-1H-pyrazol-1-yl)-1-(pyridin-3-yl)propan-2-amine 化学的及び物理的性質
名前と識別子
-
- 1-(4-methanesulfonyl-1H-pyrazol-1-yl)-1-(pyridin-3-yl)propan-2-amine
- 2138388-97-1
- EN300-1115767
-
- インチ: 1S/C12H16N4O2S/c1-9(13)12(10-4-3-5-14-6-10)16-8-11(7-15-16)19(2,17)18/h3-9,12H,13H2,1-2H3
- InChIKey: PJXVNJZZKCWZLP-UHFFFAOYSA-N
- ほほえんだ: S(C)(C1C=NN(C=1)C(C1C=NC=CC=1)C(C)N)(=O)=O
計算された属性
- せいみつぶんしりょう: 280.09939694g/mol
- どういたいしつりょう: 280.09939694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 395
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 99.2Ų
- 疎水性パラメータ計算基準値(XlogP): -0.5
1-(4-methanesulfonyl-1H-pyrazol-1-yl)-1-(pyridin-3-yl)propan-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1115767-10g |
1-(4-methanesulfonyl-1H-pyrazol-1-yl)-1-(pyridin-3-yl)propan-2-amine |
2138388-97-1 | 95% | 10g |
$4852.0 | 2023-10-27 | |
| Enamine | EN300-1115767-0.25g |
1-(4-methanesulfonyl-1H-pyrazol-1-yl)-1-(pyridin-3-yl)propan-2-amine |
2138388-97-1 | 95% | 0.25g |
$1038.0 | 2023-10-27 | |
| Enamine | EN300-1115767-2.5g |
1-(4-methanesulfonyl-1H-pyrazol-1-yl)-1-(pyridin-3-yl)propan-2-amine |
2138388-97-1 | 95% | 2.5g |
$2211.0 | 2023-10-27 | |
| Enamine | EN300-1115767-0.05g |
1-(4-methanesulfonyl-1H-pyrazol-1-yl)-1-(pyridin-3-yl)propan-2-amine |
2138388-97-1 | 95% | 0.05g |
$948.0 | 2023-10-27 | |
| Enamine | EN300-1115767-0.5g |
1-(4-methanesulfonyl-1H-pyrazol-1-yl)-1-(pyridin-3-yl)propan-2-amine |
2138388-97-1 | 95% | 0.5g |
$1084.0 | 2023-10-27 | |
| Enamine | EN300-1115767-1g |
1-(4-methanesulfonyl-1H-pyrazol-1-yl)-1-(pyridin-3-yl)propan-2-amine |
2138388-97-1 | 95% | 1g |
$1129.0 | 2023-10-27 | |
| Enamine | EN300-1115767-10.0g |
1-(4-methanesulfonyl-1H-pyrazol-1-yl)-1-(pyridin-3-yl)propan-2-amine |
2138388-97-1 | 10g |
$4052.0 | 2023-06-09 | ||
| Enamine | EN300-1115767-0.1g |
1-(4-methanesulfonyl-1H-pyrazol-1-yl)-1-(pyridin-3-yl)propan-2-amine |
2138388-97-1 | 95% | 0.1g |
$993.0 | 2023-10-27 | |
| Enamine | EN300-1115767-5.0g |
1-(4-methanesulfonyl-1H-pyrazol-1-yl)-1-(pyridin-3-yl)propan-2-amine |
2138388-97-1 | 5g |
$2732.0 | 2023-06-09 | ||
| Enamine | EN300-1115767-1.0g |
1-(4-methanesulfonyl-1H-pyrazol-1-yl)-1-(pyridin-3-yl)propan-2-amine |
2138388-97-1 | 1g |
$943.0 | 2023-06-09 |
1-(4-methanesulfonyl-1H-pyrazol-1-yl)-1-(pyridin-3-yl)propan-2-amine 関連文献
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
2138388-97-1 (1-(4-methanesulfonyl-1H-pyrazol-1-yl)-1-(pyridin-3-yl)propan-2-amine) 関連製品
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
